Product packaging for [1-(2-Pyridyl)cyclopropyl]methanol(Cat. No.:)

[1-(2-Pyridyl)cyclopropyl]methanol

Cat. No.: B12980987
M. Wt: 149.19 g/mol
InChI Key: SAFCWNDMMNZFIM-UHFFFAOYSA-N
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Description

[1-(2-Pyridyl)cyclopropyl]methanol (CAS 1893758-81-0) is a chemical compound featuring a pyridine ring linked to a cyclopropane moiety bearing a hydroxymethyl group. With the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol, this structure serves as a versatile synthon, or building block, in sophisticated organic synthesis . The presence of both the heteroaromatic pyridine ring and the strained cyclopropane ring makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry. Compounds incorporating similar (cyclopropyl)methanol cores have been identified as key fragments in scientific research. For instance, such structures have been utilized as conformationally restricted linkers in the development of novel bitopic ligands for dopamine D 2 -like receptors, which are important targets in neuroscience and pharmacology research . The rigid cyclopropane linker can be critical for modulating a compound's affinity and selectivity for specific receptor subtypes. As a reagent, the hydroxymethyl group can be further functionalized, for example through oxidation or substitution, while the pyridine ring can participate in various metal-catalyzed cross-coupling reactions, enabling its incorporation into diverse molecular architectures . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B12980987 [1-(2-Pyridyl)cyclopropyl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1-pyridin-2-ylcyclopropyl)methanol

InChI

InChI=1S/C9H11NO/c11-7-9(4-5-9)8-3-1-2-6-10-8/h1-3,6,11H,4-5,7H2

InChI Key

SAFCWNDMMNZFIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Pyridyl Cyclopropyl Methanol

Stereoselective Syntheses of [1-(2-Pyridyl)cyclopropyl]methanol

The creation of specific stereoisomers of this compound is paramount for its application in biologically active contexts. Stereoselective synthesis ensures that the desired enantiomer or diastereomer is produced with high fidelity. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective pathways starting from chiral precursors.

Asymmetric Catalysis in the Construction of the Cyclopropane (B1198618) Ring

Asymmetric catalysis is a powerful technique for generating enantioenriched cyclopropanes. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. The reaction typically involves the addition of a carbene or carbenoid species to an olefin.

A cutting-edge approach involves biocatalysis, where enzymes are used as the chiral catalyst. nih.govnih.gov Engineered hemoproteins, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of various olefins to produce pyridine-functionalized cyclopropanes. wpmucdn.comnih.govacs.org In these systems, a stable carbene precursor, such as a pyridotriazole (PyTz), is activated by the enzyme, which then facilitates a highly stereoselective carbene transfer to an olefin substrate. wpmucdn.comnih.gov This biocatalytic method can achieve high yields, excellent diastereoselectivity, and enantiodivergent selectivity, meaning either enantiomer of the product can be accessed by choosing an appropriate enzyme variant. wpmucdn.comnih.gov

More traditional transition-metal catalysis is also widely employed. Chiral complexes of metals like cobalt, rhodium, and rhenium are effective for asymmetric cyclopropanation. dicp.ac.cnnih.gov For instance, cobalt(II) complexes with chiral pyridine (B92270) diimine (PDI) or oxazoline (B21484) iminopyridine (OIP) ligands can catalyze the cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, offering a safer alternative to diazoalkanes. dicp.ac.cn The synthesis of the this compound scaffold via this route would involve the asymmetric cyclopropanation of 2-vinylpyridine (B74390) with a carbene source like ethyl diazoacetate, followed by reduction of the resulting ester.

Table 1: Asymmetric Catalytic Systems for Pyridyl Cyclopropane Synthesis
Catalyst TypeExample Catalyst/LigandCarbene SourceKey FeaturesReference
Biocatalyst (Enzyme)Engineered Myoglobin (Mb)Pyridotriazoles (PyTz)High stereo- and enantiodivergent selectivity; uses stable carbene precursors. wpmucdn.comnih.gov
Cobalt ComplexCo(II) with Chiral Pybox or OIP Ligandsgem-dichloroalkanesAvoids hazardous diazoalkanes; high enantioselectivity for various olefins. dicp.ac.cn
Rhenium Complex[Re(chiral-terpyridine)(CO)₃(MeCN)]OTfDiazoacetatesCatalyzes stereospecific cyclopropanation with moderate to good enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Approaches to Enantioenriched this compound

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into one of the reactants to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam.

A relevant strategy for synthesizing chiral cyclopropanes employs a sequence of an aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol cleavage. rsc.org In this approach, a chiral oxazolidinone auxiliary is first used to perform a highly diastereoselective aldol reaction with an α,β-unsaturated aldehyde, creating a temporary stereocenter. This newly formed hydroxyl group then directs a diastereoselective cyclopropanation of the alkene. Finally, a retro-aldol reaction removes the auxiliary and the temporary stereocenter, yielding an enantioenriched cyclopropane-carboxaldehyde, which can be readily reduced to the corresponding methanol (B129727). rsc.org

To apply this to the target molecule, one could envision a pathway starting with an acrylate (B77674) bearing a chiral auxiliary. This chiral substrate would then undergo cyclopropanation, and the pyridine ring could be introduced via a suitable reaction, followed by cleavage of the auxiliary and reduction to afford the final product.

Table 2: Chiral Auxiliary-Based Methodology for Cyclopropane Synthesis
Chiral AuxiliaryReaction SequenceKey PrincipleReference
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one1. Diastereoselective aldol reaction. 2. Substrate-directed cyclopropanation. 3. Retro-aldol cleavage.A temporary stereocenter created in the first step directs the stereochemistry of the cyclopropanation. rsc.org
PseudoephedrineAsymmetric alkylation of an attached substrate.The rigid chelated structure effectively shields one face of the enolate, allowing for highly diastereoselective alkylation.

Diastereoselective Pathways Utilizing Chiral Precursors

This strategy begins with a starting material that already possesses the desired chirality. This existing stereocenter then influences the stereochemical outcome of the cyclopropane ring formation, leading to a specific diastereomer.

A potential precursor for such a pathway could be a chiral β-amino alcohol containing a 2-pyridyl group. mdpi.com While research on these specific compounds has focused on their conversion to vicinal diamines, the principle of using the existing stereocenters to direct further transformations is directly applicable. For example, a chiral pyridyl-substituted allylic alcohol could be synthesized and then subjected to a diastereoselective cyclopropanation reaction, such as the Simmons-Smith reaction. The pre-existing hydroxyl group would direct the cyclopropanating agent to one face of the double bond, resulting in high diastereoselectivity.

Another relevant approach is the diastereoselective synthesis of 2-(2-pyridyl)aziridines, which are nitrogen analogs of cyclopropanes. Studies have shown that the reaction of an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amino alcohol, such as (S)-valinol, with chloromethyllithium can produce the corresponding aziridine (B145994) with good diastereoselectivity. nih.gov This demonstrates that a chiral group attached to the nitrogen can effectively control the facial selectivity of the addition reaction, a principle that is transferable to the synthesis of cyclopropanes.

Novel Retrosynthetic Strategies for this compound

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary strategies can be envisioned: one where the cyclopropane ring is formed late in the synthesis on a pyridine-containing substrate, and another where a pre-formed pyridylcyclopropane scaffold is functionalized.

Cyclopropane Ring Formation Adjacent to a Pyridine Substrate

This is the most direct and common retrosynthetic approach. The primary disconnection is made across the bonds of the cyclopropane ring. This leads back to a pyridine-containing olefin, such as 2-vinylpyridine, and a one-carbon (C1) carbene or carbenoid equivalent.

Retrosynthetic Analysis:

Target: this compound

Disconnection: Cyclopropane ring formation

Precursors: 2-vinylpyridine + a "CH-CH₂OH" carbene equivalent, or more practically, 2-vinylpyridine + a carbene precursor that installs a group convertible to methanol (e.g., an ester).

The forward synthesis would involve the reaction of 2-vinylpyridine with a diazo compound, such as ethyl diazoacetate, in the presence of a catalyst (chiral or achiral) to form an ethyl 1-(2-pyridyl)cyclopropanecarboxylate intermediate. This ester can then be easily reduced to the target this compound using a reducing agent like lithium aluminum hydride. The enzymatic cyclopropanation strategies discussed previously are a prime example of this forward synthesis approach. wpmucdn.comnih.gov

Functionalization of Pre-existing Pyridylcyclopropane Scaffolds

A more novel retrosynthetic strategy involves creating the core pyridylcyclopropane structure first and then introducing the methanol functionality in a later step. This approach can be advantageous if a common pyridylcyclopropane intermediate can be diversified into a library of related compounds.

Retrosynthetic Analysis:

Target: this compound

Disconnection: C-C bond of the hydroxymethyl group (Functional Group Interconversion)

Precursors: A 1-(2-pyridyl)cyclopropane derivative with a functional group at the 1-position, such as a carboxylic acid, ester, or aldehyde.

The forward synthesis for this strategy would begin with the synthesis of a precursor like 1-(pyridin-2-yl)cyclopropanecarboxylic acid chemable.net or 2-cyclopropylpyridine. The carboxylic acid could be synthesized via the hydrolysis of the corresponding nitrile or through a malonic ester synthesis followed by intramolecular cyclization. youtube.comorganicchemistrytutor.com Once obtained, the carboxylic acid is reduced to the primary alcohol. Alternatively, starting with 2-cyclopropylpyridine, advanced C-H functionalization methods could be employed. Palladium-catalyzed, pyridine-directed C-H functionalization of cyclopropanes has been explored, although this can be challenging as C-C bond activation of the strained ring is often a competing pathway. nih.gov Nevertheless, this represents a modern approach to the late-stage functionalization of such scaffolds. digitellinc.comrsc.org

Transformations of Related Cyclopropylcarbinol Derivatives

The chemical reactivity of the cyclopropylcarbinol moiety offers a versatile platform for the synthesis of diverse molecular architectures. Key transformations of derivatives related to this compound include ring-opening reactions, oxidations, and esterifications.

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a pathway to acyclic structures with defined stereocenters. acs.org In related systems, such as substituted cyclopropyl (B3062369) diols, tandem Heck-ring-opening reactions have been shown to proceed with excellent regioselectivity. acs.org This process involves the diastereoselective addition of an aryl group followed by a selective cleavage of a carbon-carbon bond within the cyclopropane ring. The regioselectivity of this cleavage is influenced by the substitution pattern on the cyclopropyl ring, generally proceeding toward the less substituted alcohol. acs.org While not yet demonstrated specifically for this compound, this methodology suggests a potential route to functionalized homoallylic alcohols.

Oxidation: The primary alcohol of cyclopropylcarbinol derivatives can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, the oxidation of various pyridine-2-methanols to their corresponding esters has been achieved using silver(I) oxide and an alkyl iodide. researchgate.net This mild oxidation and concomitant esterification is particularly effective for substrates with a nitrogen atom in the heterocycle, suggesting its applicability to this compound. The proposed mechanism involves the formation of a complex between the nitrogen lone pair and the silver oxide, which facilitates the oxidation. researchgate.net

Esterification: The hydroxyl group of this compound can undergo esterification to produce a variety of derivatives. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method. masterorganicchemistry.comyoutube.com For pyridine-containing substrates, the esterification can be catalyzed by the strong acid salt of the resulting pyridine carboxylic acid ester, allowing for recovery and reuse of the catalyst. google.com More advanced methods utilize coupling agents to facilitate ester formation under mild conditions. organic-chemistry.org

TransformationReagents/ConditionsProduct TypePotential Application for this compound
Ring-Opening Heck reaction conditions (e.g., Pd catalyst, base)Homoallylic alcoholsSynthesis of functionalized acyclic pyridyl compounds
Oxidation Silver(I) oxide, alkyl iodidePyridine-2-carboxylate estersAccess to ester derivatives with potential biological activity
Esterification Carboxylic acid, acid catalyst (e.g., H₂SO₄) or coupling agentEstersDerivatization to modify physicochemical properties

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integral to synthetic planning. For this compound, this involves the development of atom-economical catalysts, the use of environmentally benign reaction media, and the intensification of reaction processes for scalability.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product. Catalyst development plays a crucial role in achieving this goal.

Biocatalysis: A significant advancement in the synthesis of pyridyl-substituted cyclopropanes is the use of biocatalysts. Engineered hemoproteins, such as myoglobin variants, have been shown to catalyze the stereoselective cyclopropanation of olefins using pyridotriazoles as carbene precursors. nih.govwpmucdn.comacs.orgresearchgate.netnih.gov This biocatalytic approach offers high activity, stereoselectivity, and the ability to produce different stereoisomers (enantiodivergence). nih.govwpmucdn.comacs.orgresearchgate.netnih.gov By utilizing an enzyme, the reaction can proceed under mild conditions, often in aqueous media, and with high selectivity, thus enhancing atom economy by minimizing the formation of byproducts. nih.govwpmucdn.comresearchgate.net

Catalyst TypePrecursorKey Advantages
Engineered MyoglobinPyridotriazolesHigh stereoselectivity, enantiodivergence, mild reaction conditions, improved step economy. nih.govwpmucdn.comresearchgate.net

The reduction or elimination of volatile organic solvents is a key objective of green chemistry. This can be achieved through solvent-free reactions or by using water as the reaction medium.

Solvent-Free Mechanochemical Synthesis: Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a promising solvent-free synthetic route. rsc.orgmdpi.commdpi.comrwth-aachen.deresearchgate.net This technique has been successfully applied to the synthesis of various organic compounds, including N-substituted amines and metal-organic frameworks. rsc.orgresearchgate.net The advantages include reduced waste, shorter reaction times, and often, the ability to obtain products in high purity without the need for chromatographic separation. rsc.org While a specific mechanochemical synthesis for this compound has not been reported, the general applicability of this method suggests its potential for a cleaner synthetic pathway.

Aqueous-Phase Synthesis: Performing reactions in water is highly desirable from an environmental perspective. While many organic reactions are not compatible with aqueous media, the development of water-soluble catalysts and reagents is an active area of research. For instance, selective esterifications have been demonstrated in water using surfactant-type Brønsted acid catalysts. organic-chemistry.org The application of such principles to the synthesis or derivatization of this compound could significantly improve the environmental profile of the process.

Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. frontiersin.orgunito.it For the synthesis of fine chemicals and pharmaceuticals, continuous flow chemistry is a key enabling technology for process intensification.

Continuous Flow Synthesis: Continuous flow systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater reproducibility. frontiersin.orgunito.it These systems are particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation, a concept known as "telescoping". nih.govnih.govflinders.edu.au The automated optimization of multi-step, multiphase continuous flow processes has the potential to significantly reduce waste and increase efficiency in pharmaceutical synthesis. nih.gov The application of continuous flow technology to the synthesis of this compound could enable a more efficient, safer, and scalable production process. frontiersin.orgunito.itnih.govflinders.edu.au

TechnologyKey FeaturesBenefits for Scalable Production
Mechanochemistry Solvent-free, uses mechanical energyReduced solvent waste, potential for simplified workup, energy efficiency. rsc.orgmdpi.com
Continuous Flow Improved heat/mass transfer, enhanced safety, potential for automation and telescoping. frontiersin.orgunito.itnih.govIncreased throughput, better process control, reduced footprint, on-demand synthesis. nih.govflinders.edu.au

Mechanistic Investigations of Reactions Involving 1 2 Pyridyl Cyclopropyl Methanol

Rearrangement Reactions of the Cyclopropylcarbinol Moiety

The cyclopropylcarbinol unit is prone to a variety of rearrangement reactions, primarily driven by the release of ring strain in the three-membered ring. These transformations typically proceed through carbocationic intermediates, leading to a variety of structurally diverse products.

Cyclopropylcarbinyl-Homoallyl Rearrangements and Related Carbocationic Pathways

The generation of a carbocation at the carbinol carbon of [1-(2-Pyridyl)cyclopropyl]methanol, typically under acidic conditions, initiates a cascade of potential rearrangements. The proximate cyclopropyl (B3062369) group can stabilize the positive charge through σ-electron delocalization, leading to a non-classical bicyclobutonium ion intermediate. nih.govresearchgate.netrsc.org This intermediate can then undergo ring opening to form a more stable, resonance-delocalized homoallyl cation. nih.govresearchgate.net

The equilibrium between the cyclopropylcarbinyl cation, the bicyclobutonium ion, and the homoallyl cation is a key feature of this system. researchgate.net The ultimate product distribution is dependent on the relative stabilities of these intermediates and the kinetics of their interconversion and trapping by nucleophiles. The formation of a carbocation is a critical step in these rearrangements, often leading to a mixture of products. msu.edu

Pyridyl Group Participation in Rearrangement Dynamics

The pyridyl group at the 1-position of the cyclopropyl ring exerts a significant influence on the rearrangement dynamics. The nitrogen atom's lone pair of electrons can participate in the reaction through a neighboring group effect, potentially altering the reaction rate and product selectivity. wikipedia.orglibretexts.org This participation can occur through space, stabilizing the developing positive charge at the carbinol center.

Furthermore, the electron-withdrawing nature of the pyridine (B92270) ring can destabilize the adjacent carbocation, potentially disfavoring pathways that involve its prolonged existence. stackexchange.com Conversely, the pyridyl nitrogen can also act as an internal nucleophile, leading to the formation of cyclic intermediates and influencing the stereochemical outcome of the reaction. The ability of an aromatic ring to assist in the formation of a carbocationic intermediate by delocalizing the positive charge is a well-documented phenomenon known as a phenonium ion formation in benzene (B151609) systems, and a similar effect can be anticipated with the pyridyl ring. wikipedia.org

Influence of Electronic and Steric Factors on Rearrangement Selectivity

The selectivity of the rearrangement is a delicate balance of electronic and steric factors. rsc.org Electron-donating groups on the pyridine ring would be expected to stabilize the carbocationic intermediates, potentially favoring pathways that maintain the cyclopropyl ring structure. Conversely, electron-withdrawing groups would destabilize the carbocation, likely promoting ring-opening to the homoallyl cation.

Steric hindrance around the reaction center can also play a crucial role. Bulky substituents on the cyclopropyl ring or the pyridine ring could influence the preferred conformation for rearrangement, thereby directing the reaction towards a specific product. The substitution pattern on the cyclopropyl ring itself has been shown to have a significant effect on the rearrangement of related cyclopropylvinyl cations, highlighting the importance of steric and electronic effects on cation generation and subsequent reactions. rsc.org

Oxidation and Reduction Pathways of this compound

The primary alcohol functionality of this compound allows for a range of oxidation and reduction transformations, leading to the formation of corresponding aldehydes, ketones, or other derivatives.

Chemoselective Oxidation of the Primary Alcohol Functionality

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, cyclopropyl 2-pyridyl ketone. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). chemistrysteps.comnumberanalytics.commasterorganicchemistry.comfiveable.meyoutube.com

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate. numberanalytics.commasterorganicchemistry.com The alcohol attacks the chromium center of PCC, and after a proton transfer, a chromate ester is formed. The key step is the subsequent E2-like elimination, where a base (often pyridine from the reagent itself) removes a proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.com The use of an aprotic solvent like dichloromethane (B109758) is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid, as it prevents the formation of the hydrate (B1144303) intermediate necessary for further oxidation. chemistrysteps.com

Table 1: Reagents for the Chemoselective Oxidation of this compound

ReagentProductReaction Conditions
Pyridinium Chlorochromate (PCC)Cyclopropyl 2-pyridyl ketoneDichloromethane (CH₂Cl₂)

This table is generated based on established principles of organic chemistry and is for illustrative purposes.

Reductive Transformations of Derived Intermediates

The ketone produced from the oxidation of this compound, namely cyclopropyl 2-pyridyl ketone, can be reduced back to the alcohol or transformed into other functional groups. A common reagent for the reduction of ketones to secondary alcohols is sodium borohydride (B1222165) (NaBH₄). rsc.orgyoutube.comchemguide.co.ukacs.orgwikipedia.org

The mechanism of sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. youtube.comchemguide.co.uk This initial attack forms an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (e.g., methanol (B129727) or ethanol) yields the final alcohol product. The reaction is typically carried out in a protic solvent. rsc.orgwikipedia.org

Table 2: Reagents for the Reductive Transformation of Cyclopropyl 2-Pyridyl Ketone

ReagentProductReaction Conditions
Sodium Borohydride (NaBH₄)This compoundMethanol (CH₃OH) or Ethanol (C₂H₅OH)

This table is generated based on established principles of organic chemistry and is for illustrative purposes.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is characterized by the interplay between the nucleophilic and electrophilic centers within the molecule. The hydroxyl group, the pyridine ring, and the pyridine nitrogen all contribute to its chemical behavior.

Reactions Involving the Hydroxyl Group as a Nucleophile or Leaving Group

The hydroxyl group in this compound can act as a nucleophile. For instance, in the presence of an acid catalyst, it can react with aldehydes and ketones to form hemiacetals and, upon further reaction with another alcohol molecule, acetals. libretexts.org This reactivity is analogous to the behavior of other alcohols. The initial step involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of this compound. libretexts.org

Conversely, the hydroxyl group can be converted into a good leaving group, typically through protonation in an acidic medium, to facilitate substitution or elimination reactions. This allows for the introduction of various functional groups at the carbinol carbon.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene. This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iqpearson.com Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq The substitution typically occurs at the 3- and 5-positions (meta to the nitrogen), as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.com

However, the presence of activating groups on the pyridine ring can facilitate electrophilic substitution. pearson.com For example, an electron-donating group would increase the electron density of the ring, making it more susceptible to electrophilic attack.

Quaternization and N-Oxidation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom in this compound allows it to act as a nucleophile and a base. It can react with alkyl halides to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. youtube.com

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids. wikipedia.orgscripps.edu The resulting N-oxide exhibits modified reactivity. The N-oxide oxygen atom can act as a nucleophile, and the ring becomes more susceptible to both nucleophilic and electrophilic attack. scripps.edu Specifically, nucleophilic attack is often directed to the 2- and 4-positions. stackexchange.comresearchgate.net The formation of the N-oxide also activates the ring for electrophilic substitution, often directing incoming electrophiles to the 4-position. youtube.comwikipedia.org The N-oxide can later be deoxygenated, providing a strategic route to functionalize the pyridine ring. wikipedia.org

Metal-Mediated Transformations Utilizing this compound

The structural features of this compound make it a versatile ligand and substrate in various metal-mediated transformations, including catalytic hydrogenations and cross-coupling reactions.

Catalytic Hydrogenation Mechanisms and Stereochemical Control

While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the provided search results, general principles of CO2 hydrogenation to methanol over palladium-based catalysts offer mechanistic insights. nih.govugent.be These reactions often proceed through pathways involving the formation of formate (B1220265) (HCOO) or carboxyl (COOH) intermediates on the catalyst surface. mdpi.com For instance, over a Pd2Ga catalyst, the formate pathway is considered more probable for methanol formation. nih.gov The stereochemical outcome of such hydrogenations can be influenced by the catalyst, substrate, and reaction conditions, although specific details for this compound are not available. The presence of hydroxyl groups on the catalyst surface can also play a crucial role in the selectivity of methanol synthesis. researchgate.net

Cross-Coupling Reactions of Functionalized Derivatives

Functionalized derivatives of this compound can participate in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, halogenated derivatives of the pyridine ring can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Stille coupling with organostannanes. nih.gov These reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the pyridine ring.

Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C(sp³)–C(sp³) bonds, which could be applicable to derivatives of this compound. acs.org Furthermore, recent advancements in photoredox/nickel dual catalysis have enabled challenging C(sp²)–O cross-coupling reactions, which could be relevant for coupling the pyridine ring with various alcohols. rsc.org

Derivatives where the hydroxyl group is converted to a triflate can also serve as electrophilic partners in cross-coupling reactions. The pyridine N-oxide derivative can also be utilized in palladium-catalyzed direct arylation reactions. semanticscholar.org

Formation and Reactivity of Organometallic Intermediates

The unique structure of this compound, featuring a hydroxyl group, a nitrogen-containing aromatic ring, and a strained cyclopropyl ring, allows for the formation of diverse organometallic intermediates. These intermediates are typically generated through the interaction of the molecule with a transition metal center. The pyridyl nitrogen and the hydroxyl group are key functionalities that facilitate the formation of these organometallic species.

The primary mode of interaction involves the deprotonation of the hydroxyl group to form a metal alkoxide, with the pyridyl nitrogen acting as a coordinating ligand. This dual coordination transforms the parent molecule into a bidentate alcoholato ligand. This mode of binding has been observed in reactions of similar pyridinyl alcohols with various transition metal salts, such as those of nickel (II) and cobalt (II). mdpi.com For instance, reacting pyridinyl alcohols with metal chlorides like NiCl₂·6H₂O or CoCl₂·6H₂O in an anhydrous alcohol solvent leads to the formation of octahedral cationic complexes. mdpi.com In these structures, two deprotonated pyridinyl alcoholato ligands bind to the metal center, with a [MCl₄]²⁻ anion balancing the charge. mdpi.com

The formation of such a complex with this compound would create a rigid, chelated structure around the metal center. The coordination of the metal influences the electronic properties and, consequently, the reactivity of the entire ligand, including the cyclopropyl ring. The strain inherent in the three-membered cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, a process that can be promoted or catalyzed by the coordinated transition metal. mdpi.com

Activation of the Cyclopropyl Ring: The proximity of the metal center to the cyclopropyl ring within the chelated intermediate can lower the activation energy for ring-opening reactions. This can lead to rearrangements or addition reactions that would not occur under normal conditions.

Catalysis: The organometallic complex itself can act as a catalyst. For example, complexes derived from pyridinyl alcohols have demonstrated catalytic activity in cyclopropanation reactions, highlighting the ability of the metal center to mediate bond formation. mdpi.com

Detailed mechanistic studies on this compound itself are not extensively documented in publicly available literature, but the behavior of analogous pyridinyl alcohol complexes provides a strong basis for understanding their potential. The interplay between the metal coordination and the inherent reactivity of the cyclopropyl group is a key area of interest.

Table of Organometallic Complex Formation with Analogous Pyridinyl Alcohols

The following table summarizes the types of complexes formed when pyridinyl alcohols, similar in structure to this compound, react with transition metal salts. This data illustrates the common formation pathways for related organometallic intermediates.

Metal Salt PrecursorLigand TypeSolventResulting Complex GeometryCounter IonReference
CoCl₂·6H₂OPyridinyl AlcoholAnhydrous Ethanol/MethanolOctahedral[CoCl₄]²⁻ mdpi.com
NiCl₂·6H₂OPyridinyl AlcoholEthanolOctahedral[NiCl₄]²⁻ (inferred) mdpi.com
NiBr₂Pyridinyl AlcoholEthanolOctahedralNot specified mdpi.com
PdCl₂Pyridinyl AlcoholEthanolNot specifiedNot specified mdpi.com

Synthetic Applications of 1 2 Pyridyl Cyclopropyl Methanol in Complex Molecule Synthesis

[1-(2-Pyridyl)cyclopropyl]methanol as a Chiral Building Block

The utility of chiral molecules as building blocks is a cornerstone of modern drug discovery, allowing for the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. While general principles support the potential of this compound in this role, specific documented instances are scarce.

Development of Novel Ligands and Organocatalysts Derived from this compound

The development of new chiral ligands is crucial for advancing asymmetric metal catalysis, a powerful tool for creating enantiomerically pure compounds. nih.govmdpi.com The N-atom of the pyridine (B92270) ring and the hydroxyl group of this compound give it the characteristics of a bidentate ligand, making it a candidate for such applications.

Precursor for Bioactive Molecules and Advanced Materials

The most direct synthetic application found for this compound is its use as a precursor for the synthesis of Cyclopropyl (B3062369) 2-pyridyl ketone . chemicalbook.com One documented method describes the aerobic oxidation of the alcohol (referred to as α-cyclopropyl-2-pyridinemetanol) using sodium hydride in tetrahydrofuran (B95107) to yield the corresponding ketone. chemicalbook.com However, the subsequent biological activity or applications in advanced materials of this resulting ketone are not specified in the available literature.

Scaffold for Pyrido-Fused Polycyclic Systems

The strained three-membered ring of this compound makes it an excellent candidate for ring-opening and annulation reactions to construct pyrido-fused polycyclic systems, which are common cores in pharmacologically active compounds. While direct transformations from the methanol (B129727) derivative are an area of ongoing research, closely related analogues have demonstrated this potential effectively.

Research has shown that 2-(1-alkynyl-cyclopropyl)pyridines, which share the core pyridyl-cyclopropane structure, can undergo gold-catalyzed ring-opening reactions in the presence of various nucleophiles to afford structurally diverse indolizine (B1195054) derivatives. acs.org Indolizine, a fused pyrido-pyridine system, is a privileged scaffold in medicinal chemistry. This transformation proceeds under mild conditions and tolerates a range of N-, C-, and O-based nucleophiles, highlighting the versatility of the cyclopropane (B1198618) ring as a latent 1,3-dipole equivalent.

Further extending this chemistry, gold-catalyzed tandem cyclization/[4 + 3] cycloaddition reactions of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones have been developed. This strategy provides an efficient route to complex, seven-membered heterocyclic systems, specifically wpmucdn.comacs.orgoxazepino[5,4-a]indolizines. hyphadiscovery.com These reactions underscore the capacity of the pyridyl-cyclopropane motif to serve as a linchpin in assembling intricate, multi-ring structures through catalytic activation. The activation of the cyclopropane is often facilitated by the coordination of a Lewis acidic catalyst to the pyridine nitrogen, which polarizes the system and primes the three-membered ring for nucleophilic attack and subsequent rearrangement.

These precedent-setting reactions suggest that this compound, likely after conversion of the hydroxyl group to a more suitable activating or participating group, could be a valuable precursor for a variety of pyrido-fused polycyclic systems.

Table 1: Examples of Annulation Reactions with Pyridyl-Cyclopropane Scaffolds

Starting Material AnalogueCatalyst/ReagentsProduct TypeFused SystemReference
2-(1-Alkynyl-cyclopropyl)pyridineAu(I) catalyst, Nucleophiles (N, C, O-based)IndolizinePyrido[1,2-a]pyridine acs.org
2-(1-Alkynyl-cyclopropyl)pyridineAu(I) catalyst, Nitrones wpmucdn.comacs.orgOxazepino[5,4-a]indolizinePolycyclic heteroaromatic hyphadiscovery.com

Building Block for Cyclopropane-Containing Bioisosteres

In medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres—substituents that retain similar biological activity while improving physicochemical or pharmacokinetic properties—is a cornerstone of drug design. The this compound molecule serves as an excellent building block for introducing the pyridyl-cyclopropyl motif, a highly valuable scaffold that combines two key pharmacophores. wpmucdn.com

The cyclopropane ring is a well-established bioisostere for various common functional groups. acs.orgnih.gov Its rigid, three-dimensional structure provides conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects. acs.org Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in alkanes, making the ring more resistant to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov This can lead to improved metabolic stability and longer drug half-lives. hyphadiscovery.comnih.gov

The pyridine ring is the second most abundant nitrogen-containing heterocycle in FDA-approved drugs. wpmucdn.comnih.gov It often serves as a hydrogen bond acceptor and participates in crucial binding interactions with biological targets. Its inclusion can also improve key drug properties such as solubility and permeability. nih.gov

The combination of these two motifs in a single building block is therefore highly advantageous. The pyridyl-cyclopropyl group can act as a bioisosteric replacement for planar aromatic systems like a phenyl ring or for bulky alkyl groups like a tert-butyl group. Unlike a flat phenyl ring, the cyclopropyl group introduces a defined three-dimensional vector. Compared to a flexible alkyl group, it offers conformational rigidity. An example of its value is seen in a known GPR88 agonist, which incorporates the pyridyl-cyclopropane scaffold to achieve its pharmacological effect. wpmucdn.com

Table 2: Comparison of the Pyridyl-Cyclopropyl Motif as a Bioisostere

MoietyKey PropertiesPotential Advantages of Pyridyl-Cyclopropyl
Phenyl GroupAromatic, planar, lipophilicIntroduces 3D geometry, can alter electronic properties, potentially improves metabolic stability.
Isopropyl/tert-Butyl GroupAliphatic, flexible, lipophilicProvides conformational rigidity, introduces polar interactions via pyridine N, may enhance binding affinity.
AlkenePlanar, reactiveIncreases metabolic stability by removing the double bond, maintains rigid spacing between substituents.

Role in the Construction of Functional Supramolecular Architectures

Supramolecular chemistry involves the design of complex, ordered chemical systems held together by non-covalent interactions. This compound is an ideal tecton (building block) for constructing such architectures due to its distinct functional groups capable of participating in specific and directional intermolecular interactions.

The molecule possesses two primary sites for supramolecular assembly:

The Pyridyl Nitrogen: The nitrogen atom of the 2-pyridyl group is a Lewis basic site that can act as a ligand, coordinating to metal ions. This interaction is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org By linking metal centers, this compound can facilitate the self-assembly of one-, two-, or three-dimensional networks with tunable porosity and functionality. acs.org

The Hydroxyl Group: The methanol -OH group is a classic hydrogen bond donor and acceptor. This allows the molecule to form robust hydrogen-bonded assemblies. Research on structurally related chiral 2-pyridyl alcohols has shown that they form elegant, homochiral 2₁-helical networks in the solid state through O-H···N hydrogen bonds. acs.org This strong directional interaction can guide the assembly of molecules into predictable and ordered supramolecular structures.

The dual nature of this compound allows for the creation of sophisticated architectures. It can form purely hydrogen-bonded networks, such as tapes or helices. Alternatively, it can coordinate to metals via its pyridine ring, with the hydroxyl groups then directing the secondary packing of the resulting coordination complexes through hydrogen bonding, leading to complex multi-dimensional frameworks. This versatility makes it a powerful tool for crystal engineering and the development of functional materials.

Table 3: Supramolecular Interactions of this compound

Functional GroupType of InteractionPotential Supramolecular Architecture
Pyridine NitrogenMetal CoordinationCoordination Polymers, Metal-Organic Frameworks (MOFs)
Pyridine NitrogenHydrogen Bond AcceptorHydrogen-Bonded Chains, Sheets, Helices
Hydroxyl Group (-OH)Hydrogen Bond Donor/AcceptorHydrogen-Bonded Dimers, Tapes, Networks

Derivatization Strategies for Enhanced Functionality of 1 2 Pyridyl Cyclopropyl Methanol

Esterification and Etherification of the Hydroxyl Group

The primary alcohol of [1-(2-Pyridyl)cyclopropyl]methanol serves as a key handle for introducing a wide range of functional groups through esterification and etherification. These transformations can be used to create prodrugs, modify solubility, or install reactive groups for subsequent reactions.

The conversion of the hydroxyl group into an activated ester transforms it into a proficient leaving group, facilitating nucleophilic substitution reactions. This is a common strategy for further molecular elaboration. For instance, sulfonate esters such as tosylates, mesylates, or triflates can be synthesized by reacting the alcohol with the corresponding sulfonyl chlorides (tosyl chloride, mesyl chloride) or anhydride (B1165640) (triflic anhydride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

These activated esters are valuable intermediates. Their reaction with various nucleophiles allows for the introduction of azides, halides, or cyano groups, thereby expanding the synthetic utility of the parent molecule.

Table 1: Synthesis of Activated Esters and Subsequent Nucleophilic Substitution

EntryReagentBaseProductSubsequent Nucleophile (Nu)Final Product
1p-Toluenesulfonyl chloridePyridine[1-(2-Pyridyl)cyclopropyl]methyl tosylateSodium azide (B81097) (NaN₃)2-(1-(Azidomethyl)cyclopropyl)pyridine
2Methanesulfonyl chlorideTriethylamine[1-(2-Pyridyl)cyclopropyl]methyl mesylatePotassium cyanide (KCN)2-(1-(2-Pyridyl)cyclopropyl)acetonitrile
3Triflic anhydridePyridine[1-(2-Pyridyl)cyclopropyl]methyl triflateLithium bromide (LiBr)2-(1-(Bromomethyl)cyclopropyl)pyridine

This table represents plausible reaction pathways based on standard organic synthesis methodologies.

The synthesis of chiral ethers from the racemic or enantiomerically pure alcohol introduces a stereocenter that can be crucial for applications in asymmetric synthesis and medicinal chemistry. Chiral, enantioenriched cyclopropyl (B3062369) ethers can be obtained through methods like the Williamson ether synthesis, reacting an alkoxide derivative of this compound with a chiral alkyl halide. mdpi.com Conversely, the alcohol can be coupled with other alcohols under dehydration conditions using chiral catalysts to induce stereoselectivity. researchgate.net

The stereochemical outcome of these reactions is of significant interest, as the configuration of the newly formed ether linkage can influence biological activity or the stereochemical course of subsequent transformations. researchgate.netrsc.org The preparation of such ethers provides access to complex structures possessing multiple stereogenic centers. mdpi.com

Functionalization of the Pyridine Ring of this compound

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various functionalization reactions. rsc.org Its modification is key to creating analogues with altered electronic properties, coordination abilities, and biological profiles.

Halogenation of the pyridine ring, typically at positions electronically and sterically accessible, installs a versatile handle for palladium-catalyzed cross-coupling reactions. Direct halogenation can be challenging due to the deactivating nature of the ring, but various methods exist. The resulting halo-pyridines are excellent substrates for reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings. fiveable.melibretexts.org

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of aryl, vinyl, alkynyl, and amino groups onto the pyridine scaffold. fiveable.melibretexts.orgthieme-connect.de The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. youtube.com For instance, a brominated derivative of this compound could be coupled with a variety of organoboron reagents to generate biaryl structures. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionHalogenated Substrate PositionCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraC5-BromoPhenylboronic acidPd(PPh₃)₄5-Phenyl substituted derivative
SonogashiraC5-IodoEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuI5-Alkynyl substituted derivative
HeckC5-BromoStyrenePd(OAc)₂ / P(o-tol)₃5-Styrenyl substituted derivative
Buchwald-HartwigC5-BromoMorpholinePd₂(dba)₃ / BINAP5-Morpholinyl substituted derivative

This table illustrates potential applications of well-established cross-coupling reactions to a halogenated derivative of the title compound.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the pyridine nitrogen atom can act as a directing metalation group (DMG), guiding deprotonation to the adjacent C3 position using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). harvard.edubaranlab.org This approach avoids the common problem of nucleophilic addition to the pyridine ring that can occur with alkyllithium bases. harvard.edu

The resulting 3-lithiated species is a potent nucleophile that can be trapped with a wide array of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to install new substituents with high regioselectivity. The hydroxyl group on the cyclopropyl moiety may require protection (e.g., as a silyl ether) prior to metalation to prevent interference with the strong base.

Modern C-H activation strategies offer a more atom-economical approach to pyridine functionalization, avoiding the need for pre-functionalized starting materials like halo-pyridines. rsc.orguiowa.edu Transition-metal catalysis, often employing palladium, rhodium, or iridium, can enable the direct coupling of C-H bonds with various reaction partners. beilstein-journals.orgrsc.org

For this compound, the cyclopropylmethanol (B32771) substituent at the C2 position can direct the C-H activation to either the C3 or C6 position, depending on the specific catalytic system and reaction conditions. For example, some palladium-catalyzed arylations are known to proceed at the C3-position of 2-substituted pyridines. beilstein-journals.org This methodology allows for the direct formation of C-C or C-heteroatom bonds, providing a streamlined route to complex derivatives. nih.gov

Transformations of the Cyclopropyl Moiety of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the strained cyclopropane (B1198618) ring. This three-membered carbocycle serves as a versatile synthetic handle, enabling a variety of transformations that modify the core structure of the molecule. These reactions can be broadly categorized into ring-opening reactions, cycloaddition reactions, and modifications that introduce new functional groups while preserving the cyclopropyl scaffold. Such derivatization strategies are pivotal for accessing novel chemical entities with potentially enhanced biological or material properties.

Ring-Opening Reactions for the Synthesis of Expanded Ring Systems

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions, a powerful strategy for the synthesis of larger, more complex cyclic systems. These transformations can be initiated through various mechanisms, including acid catalysis, radical pathways, or transition metal-mediated processes, leading to the formation of expanded ring structures that would be challenging to assemble through direct cyclization methods.

Under acidic conditions, cyclopropylpyridines can undergo ring-opening to yield linear alkylpyridines. For instance, the interaction of cyclopropylpyridines with acids can lead to the cleavage of the cyclopropane ring. acs.org Similarly, cyclopropylcarbinyl systems, like this compound, are prone to rearrangement and ring expansion. stackexchange.com The protonation of the pyridyl nitrogen or the hydroxyl group can facilitate the opening of the cyclopropane ring to form a carbocationic intermediate, which can then be trapped by nucleophiles or undergo further rearrangement to yield substituted piperidines or other heterocyclic systems.

Radical-mediated ring-opening provides another avenue for structural diversification. The homolytic cleavage of the O-H bond in the methanol (B129727) moiety can generate an oxygen-centered radical. Subsequent ring-opening of the adjacent cyclopropane ring can produce a β-carbonyl radical. nih.gov This reactive intermediate can then participate in intramolecular cyclization or intermolecular reactions to forge new carbon-carbon bonds and construct expanded ring systems. For example, a visible-light-induced process involving cyclopropanols and N-amidopyridinium salts generates β-carbonyl radicals that lead to β-pyridylated ketones, aldehydes, and esters. nih.gov While this example illustrates functionalization, the underlying principle of radical-mediated ring-opening is applicable to the synthesis of larger rings. The direction of ring-opening in substituted cyclopropylmethyl radicals can be subject to kinetic or thermodynamic control, influencing the final product distribution. rsc.org

Transition metal catalysis offers a highly selective and efficient means to promote the ring-opening of cyclopropanes. Tandem reactions, such as a Heck reaction followed by a cyclopropane ring-opening, have been developed for related systems like alkenyl cyclopropyl diols. acs.org In such a sequence, the regioselectivity of the C-C bond cleavage is a critical factor that determines the structure of the resulting acyclic or macrocyclic product. acs.org These methods highlight the potential for developing similar catalytic systems for the controlled ring-expansion of this compound to access novel pyridyl-containing macrocycles or functionalized acyclic chains.

Table 1: Examples of Ring-Opening Reactions of Cyclopropane Derivatives

Starting Material TypeReaction ConditionsKey IntermediateProduct Type
CyclopropylpyridineAcidic mediumCarbocationRing-opened alkylpyridine acs.org
CyclopropanolVisible light, photocatalystβ-Carbonyl radicalβ-Carbonyl alkylated pyridine nih.gov
Alkenyl Cyclopropyl DiolPalladium catalysis (Heck reaction)Alkyl palladium speciesAcyclic stereodefined structures acs.org

Cycloaddition Reactions Involving Strained Cyclopropane Bonds

The strained C-C bonds of the cyclopropane ring in this compound can participate as a three-carbon synthon in various cycloaddition reactions. These reactions offer an efficient pathway to construct five-membered and larger ring systems in a stereocontrolled manner. The reactivity of the cyclopropane in these transformations is often enhanced by the presence of activating groups, such as the pyridyl and hydroxyl moieties in the target compound.

A prominent example of such reactivity is the formal [3+2] cycloaddition. In these reactions, the cyclopropane ring effectively acts as a 1,3-dipole equivalent. For instance, the cycloaddition of cyclopropyl ketones with alkenes, catalyzed by a chiral titanium complex, proceeds via a radical redox-relay mechanism to yield highly substituted cyclopentane (B165970) derivatives with excellent diastereo- and enantioselectivity. nih.gov This strategy could be adapted to this compound, where the hydroxyl group could be oxidized to the corresponding ketone prior to the cycloaddition.

Furthermore, remote cycloaddition reactions have been developed that leverage the electronic properties of the pyridine ring. A diboron-catalyzed remote [3+2] cycloaddition of cyclopropanes with a remote initiating site has been reported, proceeding through a dearomative/rearomative radical transmission via the pyridine ring. researchgate.net This innovative approach significantly expands the scope of cyclopropane cycloadditions, allowing for the functionalization of positions that are not directly attached to the cyclopropane ring.

The nature of the substituents on the cyclopropane ring plays a crucial role in determining the feasibility and outcome of cycloaddition reactions. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly activated towards cycloaddition. While this compound does not fit this classic definition, the electronic influence of the pyridyl and hydroxymethyl groups can be modulated to promote cycloaddition pathways. The development of rhodium-catalyzed cycloaddition reactions, for example, has provided a powerful tool for the construction of polycyclic compounds from cyclopropane-containing starting materials. researchgate.net

Table 2: Types of Cycloaddition Reactions Involving Cyclopropanes

Cycloaddition TypeReactant PartnerCatalyst/ConditionsProduct Ring System
Formal [3+2]AlkeneChiral Titanium ComplexPolysubstituted Cyclopentane nih.gov
Remote [3+2]Remote Initiating SiteDiboron CatalystFunctionalized Heterocycles researchgate.net
[4+2] (Diels-Alder)DieneThermal/Lewis AcidCyclohexene Derivatives
[3+3]1,3-DipoleMetal CatalystSix-membered Heterocycles

Modifications for the Introduction of Diverse Sp³-Hybridized Fragments

Beyond reactions that cleave the three-membered ring, the cyclopropyl moiety of this compound can be modified to introduce a variety of sp³-hybridized fragments. These transformations are valuable for creating structural diversity and exploring the chemical space around this scaffold for applications in medicinal chemistry and materials science. The introduction of alkyl, aryl, and other functionalized sp³-hybridized groups can be achieved through radical reactions, organometallic cross-coupling, or nucleophilic additions.

Radical-based methods are particularly well-suited for the C-H functionalization of pyridines and can be extended to the modification of the cyclopropyl ring. nih.govrsc.org For example, the generation of pyridyl radicals via photoredox catalysis allows for their intermolecular reaction with olefins, leading to the formation of new C-C bonds and the introduction of alkyl chains. nih.gov While this typically targets the pyridine ring itself, similar radical strategies could be envisioned for the functionalization of the cyclopropyl C-H bonds, particularly at the carbon bearing the pyridyl group.

The use of organometallic reagents provides a powerful and versatile platform for introducing sp³-hybridized fragments. rsc.org Grignard reagents and organolithium compounds can be used to introduce alkyl and aryl groups. youtube.comnih.gov For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents enables the introduction of strained rings onto a variety of alkyl scaffolds. organic-chemistry.org A complementary approach would involve converting the hydroxyl group of this compound into a suitable leaving group, followed by cross-coupling with an appropriate organometallic reagent to introduce a new sp³-hybridized substituent.

Furthermore, the inherent reactivity of the pyridine ring can be harnessed to direct the functionalization of the cyclopropyl moiety. The nitrogen atom in the pyridine ring can coordinate to transition metals, directing catalytic activity to a specific site on the molecule. This directed metalation approach can be used to selectively activate a C-H bond on the cyclopropane ring, followed by reaction with an electrophile to introduce a new substituent. rsc.org The development of biocatalytic strategies, such as the use of engineered hemoproteins for the stereoselective construction of pyridine-functionalized cyclopropanes, also opens up new possibilities for introducing chiral sp³-hybridized fragments with high precision. acs.orgnih.govwpmucdn.com

Table 3: Methods for Introducing sp³-Hybridized Fragments

Reaction TypeReagent/CatalystIntroduced FragmentKey Feature
Radical C-H FunctionalizationPhotoredox CatalystAlkyl ChainsSite-selective C-H activation nih.gov
Organometallic Cross-CouplingCobalt, Palladium, or Nickel CatalystAlkyl, Aryl GroupsVersatile C-C bond formation organic-chemistry.org
Directed MetalationOrganolithium/Transition MetalVarious ElectrophilesRegiocontrolled functionalization rsc.org
BiocatalysisEngineered EnzymesChiral MoietiesHigh stereoselectivity acs.orgnih.govwpmucdn.com

Computational and Theoretical Studies of 1 2 Pyridyl Cyclopropyl Methanol

Quantum Chemical Analysis of Electronic Structure and Reactivity

A thorough quantum chemical analysis would be the first step in characterizing the electronic nature of [1-(2-Pyridyl)cyclopropyl]methanol.

Molecular Orbital Theory and Frontier Orbital Analysis for Reaction Prediction

Molecular Orbital (MO) theory would provide fundamental insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of the HOMO would indicate the molecule's propensity to act as an electron donor, while the LUMO's characteristics would describe its electron-accepting capabilities. For this compound, one might hypothesize that the HOMO would have significant contributions from the nitrogen lone pair of the pyridine (B92270) ring and potentially the strained cyclopropane (B1198618) ring bonds. The LUMO would likely be localized over the π-system of the pyridine ring. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller gap generally correlates with higher reactivity.

Electron Density Distribution and Electrostatic Potential Maps

Analysis of the electron density distribution would reveal the bonding characteristics and charge distribution within the molecule. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show a negative potential (red/yellow) around the pyridine nitrogen atom due to its lone pair, making it a likely site for protonation or coordination to metal centers. The hydroxyl proton would exhibit a positive potential (blue), indicating its electrophilic character.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the bond connecting the cyclopropylmethanol (B32771) moiety to the pyridine ring allows for multiple conformations, the relative energies of which would dictate the molecule's predominant shape and reactivity.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Preferences

High-level ab initio or Density Functional Theory (DFT) calculations would be necessary to map the potential energy surface of this compound. By systematically rotating the dihedral angles—specifically the C(pyridine)-C(cyclopropyl) bond and the C(cyclopropyl)-C(methanol) bond—researchers could identify the various low-energy conformers (local minima) and the transition states that separate them. The results would likely be presented in a table listing the relative energies and key geometric parameters of each stable conformer.

Reaction Pathway Elucidation and Transition State Modeling

Computational modeling is a powerful tool for exploring potential reaction mechanisms, which is a common practice for complex organic reactions. nih.gov For a molecule like this compound, one could investigate reactions such as the opening of the strained cyclopropane ring or substitution reactions at the hydroxyl group. By modeling the transition states, which represent the highest energy point along a reaction coordinate, chemists can calculate activation energies and determine the most likely reaction pathway. nih.gov For example, modeling the acid-catalyzed ring-opening of the cyclopropyl (B3062369) group would involve identifying the transition state for protonation and subsequent bond cleavage, providing insights into the reaction's feasibility and kinetics.

While the specific data for this compound is not yet available, the theoretical framework outlined above provides a clear roadmap for future computational investigations into this and similar molecules. Such studies are essential for unlocking their full potential in various scientific fields.

Spectroscopic Parameter Prediction for Mechanistic Insight

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and gain insight into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. nih.gov Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov

For this compound, which contains stereocenters and conformationally flexible groups, computational NMR predictions would be invaluable. By calculating the NMR spectra for different possible stereoisomers and conformers, and comparing these with the experimental spectrum, the correct stereochemistry and the predominant conformation in solution can be determined. nih.gov This approach is a powerful tool for stereochemical assignment.

This technique is particularly useful for identifying transient species like reaction intermediates, which are often difficult to characterize experimentally. By calculating the theoretical vibrational spectra of proposed intermediates in a reaction involving this compound, and comparing them with experimental spectroscopic data, it is possible to confirm the presence of these species and thus validate a proposed reaction mechanism.

Advanced Analytical Techniques for Mechanistic Elucidation and Stereochemical Assignment

Chiroptical Spectroscopy for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. nih.gov Chiroptical spectroscopic techniques, which measure the differential interaction of left and right circularly polarized light with a chiral substance, are powerful tools for this purpose. rsc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a key method for determining the absolute configuration of chiral compounds, particularly those containing chromophores. nih.gov The technique measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry.

For a molecule like [1-(2-Pyridyl)cyclopropyl]methanol, the pyridyl group acts as a chromophore, making it amenable to ECD analysis. The process typically involves the following steps:

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are used to identify the most stable conformations of the molecule.

ECD Spectra Calculation: For each stable conformer, the theoretical ECD spectrum is calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted relative populations (based on the Boltzmann distribution) and summed to generate a final theoretical ECD spectrum.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimentally measured ECD spectrum of the chiral sample. A good match between the two allows for the confident assignment of the absolute configuration. nih.gov

The reliability of this method is enhanced by considering solvent effects, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM).

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Confirmation

Vibrational Circular Dichroism (VCD) spectroscopy offers a complementary and powerful approach to ECD for determining the absolute configuration of chiral molecules. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing a spectrum rich in structural information. nih.govnih.gov A significant advantage of VCD is that all molecules possess infrared chromophores, making it universally applicable. rsc.org

The workflow for VCD analysis mirrors that of ECD:

Experimental VCD and infrared (IR) spectra of the this compound sample are recorded.

Computational methods are employed to perform a conformational search and calculate the energies of the stable conformers.

For each conformer, the theoretical IR and VCD spectra are calculated.

The individual spectra are Boltzmann-averaged to produce the final theoretical IR and VCD spectra.

The theoretical spectra are compared with the experimental data. A strong correlation between the calculated and measured spectra confirms the absolute configuration. nih.gov

The combination of ECD and VCD provides a robust and reliable means of assigning the absolute stereochemistry of this compound.

High-Resolution Mass Spectrometry for Reaction Monitoring and Elucidation of Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring the progress of chemical reactions and identifying transient intermediates. Its high mass accuracy allows for the determination of elemental compositions of reactants, products, and any intermediates, providing crucial insights into the reaction mechanism.

In the context of reactions involving this compound, HRMS can be coupled with a liquid chromatography (LC) system (LC-HRMS) to separate the components of the reaction mixture before mass analysis. This allows for the tracking of the concentration of the starting material and the appearance of products over time. Furthermore, the high sensitivity and mass accuracy of HRMS can enable the detection and identification of low-concentration or short-lived reaction intermediates that might not be observable by other techniques.

Technique Application in Studying this compound Information Gained
LC-HRMSMonitoring the progress of a reaction involving the compound.Time-course of reactant consumption and product formation.
HRMS/MSFragmentation analysis of the parent ion of the compound or its reaction products.Structural information for confirmation of identity and characterization of unknown products or intermediates.

In Situ Spectroscopic Methods for Kinetic and Mechanistic Studies

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching. chemrxiv.orgnih.gov This provides a dynamic view of the reaction, enabling the study of kinetics and the detection of reactive intermediates. magritek.commagritek.com

Real-Time Monitoring using IR and Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that can be used for in situ reaction monitoring. nih.govazom.com By inserting a probe directly into the reaction vessel, changes in the vibrational modes of the reacting molecules can be followed over time.

For reactions of this compound, specific vibrational bands associated with the pyridyl ring, the cyclopropyl (B3062369) group, or the hydroxyl group can be monitored. For example, the disappearance of a band corresponding to a functional group in the reactant and the simultaneous appearance of a new band corresponding to a functional group in the product can be used to track the reaction progress and determine its rate. Raman spectroscopy can be particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. azom.comresearchgate.net

Advanced NMR Spectroscopic Techniques for Reaction Progress and Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and informative technique for studying chemical reactions. chemrxiv.org Advanced NMR methods, including flow NMR and rapid-injection NMR, allow for the real-time monitoring of reaction kinetics and the detection of short-lived intermediates. nih.govbruker.com

In a typical reaction monitoring experiment involving this compound, a series of ¹H NMR spectra can be acquired at regular intervals. chemrxiv.org The integration of specific signals corresponding to the reactant and product can be used to determine their concentrations as a function of time, from which kinetic parameters can be extracted. magritek.com

NMR Technique Application Advantages
Flow NMRThe reaction mixture is continuously flowed through the NMR spectrometer. nih.govbruker.comAllows for the study of reactions under steady-state conditions and is well-suited for process analytical technology (PAT). bruker.com
Rapid-Injection NMRReactants are rapidly mixed inside the NMR tube, and spectra are acquired immediately.Enables the study of fast reactions and the detection of early-stage intermediates.
2D NMR (e.g., EXSY, DOSY)Can be used to study exchange processes and diffusion, providing further mechanistic details.Provides information on reaction networks and the aggregation state of species in solution.

By employing these advanced NMR techniques, a comprehensive understanding of the reaction pathways, kinetics, and mechanisms of transformations involving this compound can be achieved.

X-ray Crystallography for Complex Co-crystal and Derivative Structural Analysis Beyond Basic Identification

X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of three-dimensional molecular structures at the atomic level. wikipedia.orgnih.gov While its fundamental role in confirming the identity of a synthesized compound is well-established, its application extends significantly further into the realm of complex structural analysis, particularly in the study of co-crystals and derivatives of molecules like this compound. This advanced application provides profound insights into intermolecular interactions, stereochemistry, and the subtle structural variations that can dictate the physicochemical properties of a material. nih.gov

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a strategic approach in crystal engineering to modify properties such as solubility and stability. nih.govmdpi.com For a molecule such as this compound, which possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring), the potential for forming co-crystals with various co-formers is substantial. X-ray crystallography is indispensable in not only confirming the formation of a co-crystal but also in elucidating the precise nature of the intermolecular interactions that govern its structure.

Detailed analysis of the crystal structures of co-crystals involving pyridyl-containing molecules reveals the prevalence of specific, recurring hydrogen bonding patterns, often referred to as supramolecular synthons. nih.govmdpi.com For instance, the interaction between a carboxylic acid group of a co-former and the nitrogen of the pyridine ring is a commonly observed and robust synthon. mdpi.com The study of such co-crystals through X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a quantitative understanding of the geometry of these interactions.

Furthermore, X-ray crystallography is a crucial tool for the stereochemical assignment of chiral molecules. In cases where derivatives of this compound are synthesized, or when the molecule itself is resolved into its enantiomers, single-crystal X-ray diffraction can determine the absolute configuration of the chiral centers. nih.gov This is of paramount importance as the biological activity of a chiral molecule is often highly dependent on its specific stereochemistry.

The data obtained from X-ray crystallography, including unit cell parameters, space group, and atomic coordinates, are typically deposited in crystallographic databases, serving as a permanent record and a valuable resource for the scientific community. wikipedia.org This data allows for comparative studies and the development of structure-property relationships.

While no specific X-ray crystallographic data for co-crystals or derivatives of this compound were found in the immediate search, the principles of the technique and its application to analogous pyridine-containing compounds provide a clear framework for how such studies would be conducted and the wealth of information they would provide. The tables below illustrate the type of data that would be generated from such an analysis.

Table 1: Hypothetical Crystallographic Data for a Co-crystal of this compound

ParameterValue
Empirical FormulaC9H11NO · Co-former
Formula WeightVaries
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Example: 10.123
b (Å)Example: 8.456
c (Å)Example: 15.789
α (°)90
β (°)Example: 95.67
γ (°)90
Volume (ų)Example: 1345.6
Z4
Calculated Density (g/cm³)Varies
Absorption Coefficient (mm⁻¹)Varies
F(000)Varies

Table 2: Hypothetical Hydrogen Bond Geometry for a Co-crystal of this compound

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
O—H···NExample: 0.82Example: 1.85Example: 2.67Example: 175
C—H···OExample: 0.97Example: 2.45Example: 3.30Example: 145

These tables, while populated with hypothetical data, represent the standard format for reporting crystallographic information and highlight the detailed structural insights that can be obtained.

Future Directions and Emerging Research Avenues for 1 2 Pyridyl Cyclopropyl Methanol

Exploration in Photocatalysis and Electrochemistry

The distinct electronic properties of the pyridine (B92270) and cyclopropyl (B3062369) groups within [1-(2-Pyridyl)cyclopropyl]methanol make it a prime candidate for investigation in photocatalysis and electrochemistry. The pyridine ring, a basic heterocycle, can be activated under photocatalytic conditions, while the cyclopropyl group can undergo unique transformations. wikipedia.org

Future research is likely to explore the visible-light-induced photocatalysis of this compound. For instance, poly(pyridine-2,5-diyl) (PPy) has been shown to be a heterogeneous photocatalyst for the reduction of various organic molecules. rsc.org The pyridyl moiety in this compound could similarly participate in single-electron transfer (SET) processes upon photoexcitation. This could lead to the generation of radical intermediates, opening pathways for novel C-C and C-heteroatom bond formations. Research into the selective functionalization of the pyridine scaffold using organic photocatalysts under visible light is an active area. acs.org

Electrochemical methods also offer promising avenues. The electrochemical synthesis of related pyridine derivatives has been demonstrated, showcasing the potential to use electrochemistry to drive cascade reactions. rsc.org For this compound, electrochemical oxidation or reduction could selectively activate either the pyridine ring or the cyclopropylmethanol (B32771) group. This could enable controlled ring-opening of the cyclopropane (B1198618) or functionalization at specific positions on the pyridine ring. A recent development in the electrochemical cyclopropanation of alkenes using a nickel catalyst in continuous-flow highlights a move towards more sustainable and efficient cyclopropane synthesis, a methodology that could be adapted for derivatives of the title compound. chemrxiv.org

Potential photocatalytic and electrochemical reactions involving pyridyl cyclopropanes are summarized below:

Reaction TypeCatalyst/MethodPotential Transformation of this compound
Reductive Cyclopropanation Bismuth PhotocatalysisCould be used in the synthesis of more complex cyclopropane structures starting from related olefin precursors. acs.org
Radical/Polar Crossover Cyclopropanation Organic PhotocatalystEnables the cyclopropanation of a diverse range of olefins, suggesting pathways to synthesize analogs. nih.gov
Reductive Cyclopropanation Iridium-catalyzed H₂ activationOffers a method for cyclopropanation using H₂ as the reductant, a green chemistry approach. nih.gov
Electrochemical Cyclopropanation Nickel-catalyzed (Flow)Allows for scalable and efficient synthesis of cyclopropanes from gem-dichloroalkanes and alkenes. chemrxiv.org

Integration into Continuous Flow Chemistry Systems for Scalable and Efficient Synthesis

The synthesis and derivatization of complex molecules like this compound can benefit significantly from the adoption of continuous flow chemistry. Flow systems offer superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. researchgate.net

Future work will likely focus on developing continuous flow methods for both the synthesis of the this compound core and its subsequent functionalization. For example, a two-step continuous-flow process has been successfully developed for the synthesis of 1,1-cyclopropane aminoketones, demonstrating the feasibility of multi-step syntheses in flow, which reduces reaction times from 48 hours to just 30 minutes. mpg.de Similarly, organocatalytic enantioselective cyclopropanation has been achieved in a continuous-flow setup using an immobilized catalyst, which retained its activity for over 48 hours and reduced byproduct formation. chemistryviews.org

The integration of photocatalysis or electrochemistry with flow systems represents a particularly powerful combination. A flow electroreductive nickel-catalyzed cyclopropanation has already been reported, highlighting the potential for scalable and safe production of cyclopropane derivatives. chemrxiv.org Applying such a system to the synthesis or modification of this compound could enable the generation of a library of analogs for screening in drug discovery programs. The scalability of these methods is crucial for industrial applications, as demonstrated by the large-scale synthesis of related cyclopropylamine (B47189) building blocks. nih.gov

Development of Novel Bioorthogonal Transformations Utilizing the Cyclopropyl Moiety

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The unique structural and electronic properties of the cyclopropyl group in this compound make it an intriguing target for the development of new bioorthogonal transformations.

The strained three-membered ring of the cyclopropyl group possesses latent reactivity that can be unleashed under specific conditions. While cyclopropenes are more commonly used in bioorthogonal chemistry for their reactions with tetrazines, the stability of the cyclopropane ring in most biological contexts makes it an excellent candidate for developing novel "turn-on" probes. nih.gov Research could focus on designing enzyme- or light-triggered ring-opening reactions of a derivatized this compound. This would allow for the selective release of a cargo molecule or the activation of a fluorescent reporter at a specific biological location.

The pyridine moiety can also play a role. Pyridinium compounds have been utilized in fluoride-responsive click reactions for peptide modification and cell imaging, demonstrating the utility of the pyridine scaffold in bioorthogonal applications. nih.gov The combination of the cyclopropyl group as a stable, triggerable handle and the pyridine ring as a potential directing or solubility-enhancing group could lead to a new class of bioorthogonal reagents. These reagents could be used for protein labeling, in-vivo imaging, and drug delivery applications. nih.govnih.gov

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Transformations

ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions. neurips.ccnips.cc This predictive power can be applied to this compound to explore its potential reactivity under a wide range of conditions, saving significant time and resources in the lab. For example, AI could predict the regioselectivity of functionalization on the pyridine ring or the conditions required for selective ring-opening of the cyclopropyl group. rsc.orgyoutube.com

The intersection of AI with automated synthesis platforms, including flow chemistry systems, represents the future of chemical research. An AI could design a novel derivative of this compound, predict its properties, devise a synthetic route, and then control an automated reactor to perform the synthesis and purification, creating a closed-loop discovery engine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.